3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
Description
This compound features a pyridine core linked to a thiazole ring, which is further substituted with a phenyl group bearing a piperidin-1-ylsulfonyl moiety.
Properties
Molecular Formula |
C19H19N3O2S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-(3-piperidin-1-ylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C19H19N3O2S2/c23-26(24,22-10-2-1-3-11-22)17-8-4-6-15(12-17)18-14-25-19(21-18)16-7-5-9-20-13-16/h4-9,12-14H,1-3,10-11H2 |
InChI Key |
VLWIDPJPICFRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Piperidin-1-ylsulfonyl)phenacyl Bromide
-
Sulfonation of 3-Bromoacetophenone :
Treatment of 3-bromoacetophenone with chlorosulfonic acid (ClSO₃H) at 0–5°C yields 3-(chlorosulfonyl)acetophenone. Subsequent reaction with piperidine in dichloromethane (DCM) and pyridine affords 3-(piperidin-1-ylsulfonyl)acetophenone. -
Bromination :
Bromination of the acetyl group using HBr in acetic acid produces 3-(piperidin-1-ylsulfonyl)phenacyl bromide.
Thiazole Ring Formation
Reacting 3-(piperidin-1-ylsulfonyl)phenacyl bromide with pyridine-3-carbothioamide in ethanol under reflux (12 h) forms the thiazole core. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of HBr.
Key Data :
-
Yield: 68–72%
-
Characterization: NMR (DMSO-): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, Hz, 1H, thiazole-H), 7.92–7.85 (m, 4H, aryl-H).
Suzuki Coupling of Thiazole-Pyridine Intermediates
This method employs cross-coupling to introduce the sulfonamide-phenyl group post-thiazole formation.
Synthesis of 4-Bromo-2-(pyridin-3-yl)thiazole
Suzuki-Miyaura Coupling
-
Boronic Acid Preparation :
3-(Piperidin-1-ylsulfonyl)phenylboronic acid is synthesized via palladium-catalyzed borylation of 3-bromophenyl piperidin-1-ylsulfone using bis(pinacolato)diboron. -
Coupling Reaction :
Reacting 4-bromo-2-(pyridin-3-yl)thiazole with the boronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C for 24 h affords the target compound.
Key Data :
-
Yield: 65–70%
-
Purity: >95% (HPLC)
Post-Synthetic Sulfonation of Aryl Bromides
This approach modifies a pre-assembled thiazole-pyridine-bromophenyl intermediate.
Synthesis of 4-(3-Bromophenyl)-2-(pyridin-3-yl)thiazole
Sulfonation and Amination
-
Sulfonyl Chloride Formation :
Treatment with ClSO₃H in DCM at 0°C introduces the sulfonyl chloride group. -
Piperidine Substitution :
Stirring the sulfonyl chloride with piperidine in DCM/pyridine (24 h, RT) yields the sulfonamide.
Key Data :
-
Overall Yield: 58%
-
NMR (CDCl₃): δ 8.65 (s, 1H), 8.12 (d, Hz, 1H), 7.84–7.78 (m, 4H), 3.21 (t, Hz, 4H, piperidine-H).
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Hantzsch with Pre-Functionalized Ketone | 68–72 | High | Moderate |
| Suzuki Coupling | 65–70 | Moderate | High |
| Post-Synthetic Sulfonation | 58 | Low | Moderate |
Advantages :
-
Method 1 ensures regioselectivity but requires hazardous sulfonation steps.
-
Method 2 leverages modular cross-coupling but depends on boronic acid availability.
-
Method 3 offers flexibility but involves multi-step purification.
Chemical Reactions Analysis
3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes, increasing its effectiveness.
Anticancer Potential
The compound has shown promise in anticancer research. Studies have identified that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, a derivative of this compound has been evaluated for its ability to inhibit specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Anti-inflammatory Effects
Compounds similar to 3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 . This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Biological Activities of this compound
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Inhibits MCF-7 and A549 cell lines | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives, including this compound. They tested these compounds against a panel of pathogenic bacteria and found that the target compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
Mechanism of Action
The mechanism of action of 3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Pyridine Frameworks
3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine (3e)
- Structure : Incorporates a pyrrolo[2,3-b]pyridine instead of pyridine and a 5-fluoro-indole substituent.
- Physical Properties : Melting point (257–258 °C) and high yield (97%) suggest stability and synthetic efficiency.
- Spectroscopy : IR shows NH (3383 cm⁻¹) and SO₂ (1349, 1165 cm⁻¹) stretches; NMR confirms aromatic and heterocyclic proton environments .
- Elemental Analysis : C, H, N percentages align closely with theoretical values (e.g., C: 61.73% vs. 61.46% calculated), indicating purity .
AB5 (1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea)
- Structure : Replaces piperidine with piperazine and adds a urea linker.
- Similarity Score : Structural resemblance score of 0.487 to AB5 highlights shared sulfonyl-thiazole motifs but differences in linker chemistry .
- Implications : Piperazine's smaller ring size and additional nitrogen may alter solubility or receptor binding compared to the target compound’s piperidine group .
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
- Structure : Features a biphenyl-thiazole-pyridin-2-amine scaffold.
- Bioactivity : Demonstrated antimicrobial and antiproliferative activity, suggesting thiazole-pyridine hybrids may target diverse pathways .
Compounds with Sulfonamide/Thiazole Motifs
Lusutrombopag
- Structure: (E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methyl prop-2-enoic acid.
- Key Features: A thiazole-carbamoylphenyl-propenoic acid derivative with a hexoxyethyl chain.
- Application : Approved for thrombocytopenia; its carboxylic acid group and long alkyl chain contrast with the target compound’s pyridine and piperidine groups, likely affecting bioavailability and target specificity .
4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide
- Structure: Shares a sulfonamide-thiazole core but includes a methoxyphenoxy-piperidine carbonyl group.
- Functional Groups : The methoxy group may enhance solubility, while the carbonyl linker could influence conformational flexibility compared to the target compound’s direct phenyl-thiazole linkage .
Spectroscopic Data
- IR/NMR Trends : Sulfonyl groups in analogs (e.g., 3e, 3g) show consistent SO₂ stretches (~1350–1165 cm⁻¹) and aromatic proton shifts (δ 7.30–8.85 ppm), providing benchmarks for the target compound’s characterization .
Biological Activity
The compound 3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 370.47 g/mol. Its structure features a thiazole ring, a pyridine moiety, and a piperidine sulfonamide group, which are known to contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that thiazole and pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:
- IC50 Values : The compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in studies involving Jurkat and HT29 cell lines, showcasing its potential as an anticancer agent .
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. The presence of the piperidinylsulfonyl group enhances the compound's efficacy against Gram-positive bacteria. Notably, the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against several pathogens .
Anticonvulsant Activity
In addition to anticancer and antimicrobial effects, compounds with similar structures have been evaluated for anticonvulsant activity. One study reported that thiazole-integrated compounds significantly reduced seizure activity in animal models, suggesting that modifications to the thiazole moiety can enhance this effect .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole and pyridine derivatives provides insights into how structural modifications influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Increased anticancer potency |
| Piperidine sulfonamide group | Enhanced antimicrobial properties |
| Presence of electron-donating groups | Improved cytotoxicity against cancer cells |
The presence of specific functional groups, such as sulfonamides and halogens, has been linked to increased potency against various biological targets.
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the anticancer effects of various thiazole-pyridine compounds, including the target compound. The results indicated that modifications in the phenyl ring significantly impacted cytotoxicity against cancer cell lines, with some derivatives achieving over 80% growth inhibition at low concentrations .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, several thiazole derivatives were synthesized and tested against common bacterial strains. The results highlighted that compounds with a piperidine sulfonamide group exhibited superior activity compared to their counterparts lacking this feature .
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing 3-{4-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine?
Answer:
A common approach involves cyclocondensation reactions. For thiazole ring formation, carbothioamide intermediates (e.g., pyrrolo[2,3-b]pyridine-carbothioamide) are reacted with halo-acetyl derivatives under reflux in ethanol. This method, adapted from analogous thiazole syntheses, typically achieves yields of 60–94% after recrystallization . Key steps include:
- Reagent selection : Ethanol as solvent, 30–60 min reflux.
- Purification : Recrystallization from ethanol to remove unreacted starting materials.
- Characterization : Confirmation via , , and IR spectroscopy .
Advanced Synthesis Optimization: How can reaction conditions be modified to improve yield and purity?
Answer:
Optimization strategies include:
- Temperature control : Extended reflux (60–90 min) for incomplete reactions.
- Catalysis : Use of Lewis acids (e.g., ZnCl) to accelerate cyclization.
- Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility of sulfonyl-containing intermediates.
Data from analogous compounds show yield improvements from 60% to >90% under optimized conditions .
| Parameter | Standard Condition | Optimized Condition | Yield Increase |
|---|---|---|---|
| Reaction Time | 30 min | 60–90 min | +20–30% |
| Catalyst | None | ZnCl (5 mol%) | +15% |
Basic Biological Evaluation: What assays are used to evaluate the compound's bioactivity?
Answer:
Standard assays include:
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or sulfotransferases, given the sulfonyl group's potential interaction with catalytic sites .
- Cytotoxicity Screening : Comparative IC values against healthy cell lines (e.g., HEK-293) .
Advanced Mechanism Elucidation: How can researchers identify the molecular targets of this compound?
Answer:
Methodologies include:
- Surface Plasmon Resonance (SPR) : Direct binding studies with recombinant enzymes (e.g., sulfotransferases).
- Computational Docking : Molecular modeling using software like AutoDock to predict interactions with piperidine-sulfonyl binding pockets .
- Kinase Profiling : Broad-spectrum kinase panels to identify inhibitory activity, as seen in structurally related thiazolyl-pyrrolo-pyridines .
Basic Characterization: What spectroscopic techniques confirm the compound's structure?
Answer:
- NMR Spectroscopy : for aromatic protons (δ 7.0–8.5 ppm) and for thiazole (C-2, ~165 ppm) and pyridine carbons .
- IR Spectroscopy : Peaks at ~1150 cm (S=O stretch) and ~1600 cm (C=N stretch) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Advanced Data Contradictions: How to resolve discrepancies in biological activity across studies?
Answer:
Discrepancies may arise from:
- Purity Variability : Ensure ≥95% purity via HPLC (C18 columns, acetonitrile/water gradient) .
- Cell Line Heterogeneity : Validate models using STR profiling.
- Assay Conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and serum concentrations .
Advanced SAR Studies: How do structural modifications influence activity?
Answer:
Key modifications and effects:
- Piperidine Sulfonyl Group : Critical for enzyme binding; replacement with smaller groups (e.g., methyl) reduces potency .
- Thiazole Substituents : Electron-withdrawing groups (e.g., Br, F) at the 5-position enhance antiproliferative activity (IC < 10 µM) .
- Pyridine Ring : Methylation at N-1 improves metabolic stability but may reduce solubility .
Stability and Handling: What storage conditions ensure compound integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
